molecular formula C13H12S2 B2941911 Methyl(4-(phenylthio)phenyl)sulfane CAS No. 33932-80-8

Methyl(4-(phenylthio)phenyl)sulfane

Cat. No.: B2941911
CAS No.: 33932-80-8
M. Wt: 232.36
InChI Key: SAOJDDYWGYSVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(4-(phenylthio)phenyl)sulfane is an organic compound with the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol It is characterized by the presence of a phenylthio group attached to a phenyl ring, which is further connected to a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-(phenylthio)phenyl)sulfane typically involves the reaction of 4-bromothiophenol with methyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-(phenylthio)phenyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Methyl(4-(phenylthio)phenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(4-(phenylthio)phenyl)sulfane involves its interaction with various molecular targets. The phenylthio group can interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(4-(methylthio)phenyl)sulfane
  • Methyl(4-(ethylthio)phenyl)sulfane
  • Methyl(4-(butylthio)phenyl)sulfane

Uniqueness

Methyl(4-(phenylthio)phenyl)sulfane is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methylsulfanyl-4-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJDDYWGYSVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33932-80-8
Record name methyl(4-(phenylthio)phenyl)sulfane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.